(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 900289-37-4
VCID: VC6559932
InChI: InChI=1S/C20H20FNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11-
SMILES: CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O
Molecular Formula: C20H20FNO3
Molecular Weight: 341.382

(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

CAS No.: 900289-37-4

Cat. No.: VC6559932

Molecular Formula: C20H20FNO3

Molecular Weight: 341.382

* For research use only. Not for human or veterinary use.

(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one - 900289-37-4

Specification

CAS No. 900289-37-4
Molecular Formula C20H20FNO3
Molecular Weight 341.382
IUPAC Name (2Z)-7-(diethylaminomethyl)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C20H20FNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11-
Standard InChI Key GTTIBNMVGUDZQB-WQRHYEAKSA-N
SMILES CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O

Introduction

The compound (Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic derivative of the benzofuran class. Benzofuran derivatives are widely studied due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the structural, synthetic, and potential biological significance of this compound based on available research.

Structural Characteristics

This compound is characterized by its unique benzofuran backbone, substituted with:

  • A diethylamino methyl group at position 7.

  • A 3-fluorobenzylidene group at position 2.

  • A hydroxy group at position 6.

The (Z)-configuration of the benzylidene moiety contributes to its stereochemical specificity and potential biological activity.

Synthesis Pathway

The synthesis of this compound involves multi-step organic reactions starting from benzofuran derivatives. General steps include:

  • Functionalization of the Benzofuran Core:

    • Introduction of hydroxyl and amino groups through electrophilic substitution.

    • Use of diethylamine as a nucleophile for alkylation.

  • Formation of the Benzylidene Moiety:

    • Condensation reaction with 3-fluorobenzaldehyde under basic conditions to yield the (Z)-isomer.

  • Purification and Characterization:

    • Techniques such as recrystallization and chromatography.

    • Structural confirmation using spectroscopic methods like NMR, IR, and mass spectrometry.

Reported Activities of Related Compounds:

ActivityMIC/IC50 ValuesTarget Organisms/Cells
AntimicrobialMIC: 50–200 µg/mLStaphylococcus aureus, Candida albicans ( )
AnticancerIC50: ~5 µMLeukemia cell lines ( )

Structural Insights from Spectroscopy

Spectroscopic analysis plays a critical role in confirming the structure:

  • NMR (1H and 13C):

    • Signals corresponding to aromatic protons of benzofuran and benzylidene groups.

    • Chemical shifts for hydroxyl and amino functionalities.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms molecular weight (~341 g/mol).

  • X-ray Crystallography:

    • Provides detailed stereochemical configuration (e.g., (Z)-isomer).

Potential Applications

Given its structural features, this compound may find applications in:

  • Pharmaceutical Development:

    • As a lead molecule for antimicrobial or anticancer drugs.

    • Potential synergistic effects with other therapeutic agents.

  • Agricultural Use:

    • Antifungal agents for plant protection ( ).

Limitations and Future Research Directions

Despite its promising structure, further studies are required to fully understand its potential:

  • Toxicity Studies:

    • Assessing cytotoxicity in normal versus cancerous cells.

  • Pharmacokinetics:

    • Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.

  • SAR Exploration:

    • Modifying substituents to optimize activity and selectivity.

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